3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
The compound “3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The amide function significantly improves the physical properties compared to the corresponding ureas, such as increasing solubility and reducing melting points .Scientific Research Applications
Cancer Research Applications
In cancer research, this compound has demonstrated significant potential. For instance, it has been identified as a very potent inhibitor of the cancer efflux pump ABCB1. Through X-ray analysis, the pharmacophoric features responsible for ABCB1 inhibitory properties were extended. This compound exhibited very potent inhibitory action on the ABCB1 pump and significant cytotoxic and antiproliferative properties in T-lymphoma cells, showing a strong synergism with doxorubicin. Such findings suggest its potential in overcoming multidrug resistance in cancer therapy (Żesławska et al., 2019).
Antimicrobial Activity
This compound's derivatives have also been explored for their antimicrobial potential. A study synthesized a series of derivatives that were screened for in vitro antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. These compounds showed good activity against gram-positive bacteria, indicating their usefulness in developing new antibacterial agents. The research highlights the importance of structural modifications to enhance antimicrobial efficacy (Prakash et al., 2011).
Pharmacophoric Studies for Drug Design
Pharmacophoric studies have utilized the structural framework of this compound to design and synthesize new derivatives with improved biological activities. By understanding the molecular geometry, intermolecular interactions, and crystal packing, researchers can tailor new compounds that maintain or enhance the desired biological effects. This approach is critical in the development of new therapeutics, especially in areas where drug resistance or adverse side effects are significant concerns (Kumar et al., 2013).
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, but the exact pathways and downstream effects would depend on the specific targets of the compound .
Pharmacokinetics
Modifications to the piperidine structure, such as the addition of ethoxyphenyl and imidazolidine-2,4-dione groups, could potentially influence these properties .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Safety and Hazards
The product is not intended for human or veterinary use. It is for research use only.
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Properties
IUPAC Name |
3-[1-[2-(4-ethoxyphenyl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-25-15-5-3-13(4-6-15)11-16(22)20-9-7-14(8-10-20)21-17(23)12-19-18(21)24/h3-6,14H,2,7-12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRWDBAWXXZVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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